R-106583-d3 (Prasugrel Metabolite) R-106583-d3 (Prasugrel Metabolite) An isotope labelled Prasugrel Metabolite derivative. Prasugrel is a platelet inhibitor. It can be used to prevent formation of blood clots.
Brand Name: Vulcanchem
CAS No.: 1795133-28-6
VCID: VC0196681
InChI:
SMILES:
Molecular Formula: C19H19FNO3SD3
Molecular Weight: 366.47

R-106583-d3 (Prasugrel Metabolite)

CAS No.: 1795133-28-6

Cat. No.: VC0196681

Molecular Formula: C19H19FNO3SD3

Molecular Weight: 366.47

Purity: > 95%

* For research use only. Not for human or veterinary use.

R-106583-d3 (Prasugrel Metabolite) - 1795133-28-6

CAS No. 1795133-28-6
Molecular Formula C19H19FNO3SD3
Molecular Weight 366.47

Chemical Properties and Structure

The detailed chemical characteristics of R-106583-d3 provide insight into its function and applications in pharmaceutical research.

Molecular Characteristics

R-106583-d3 possesses specific chemical properties that distinguish it from other prasugrel metabolites and enable its identification in analytical studies. These properties are summarized in Table 1:

Table 1: Chemical Characteristics of R-106583-d3

PropertyValue
CAS Number1795133-28-6
Molecular FormulaC19H19FNO3SD3
Molecular Weight366.47 g/mol
Standard Purity> 95%
Physical StateSolid
Application CategoryResearch compound/Reference standard

The molecular formula indicates the presence of 19 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 3 oxygen atoms, 1 sulfur atom, and 3 deuterium atoms. This specific atomic arrangement contributes to its stability and functionality as a research compound.

Deuteration Significance

The deuteration of R-106583 to form R-106583-d3 involves the replacement of three hydrogen atoms with deuterium atoms. This structural modification provides minimal changes to the chemical behavior of the molecule while creating a mass difference that can be detected through mass spectrometry. The strategic placement of these deuterium atoms ensures that they remain stable during analytical procedures, making the compound an ideal internal standard for quantitative analysis.

Pharmacological Role

Metabolic Pathway Position

Prasugrel undergoes a complex metabolic transformation after administration. Initially, it is rapidly hydrolyzed by carboxylesterases to a thiolactone intermediate. This intermediate is subsequently oxidized by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) to form the active metabolite R-138727, which exhibits the therapeutic antiplatelet effects .

R-106583 emerges as a downstream metabolite in this pathway, formed through further metabolism of the active metabolite or through alternative metabolic routes . The exact mechanisms of R-106583 formation have been studied as part of comprehensive investigations into prasugrel's metabolic fate.

Role in Pharmacokinetic Studies

One of the most significant applications of R-106583 measurement is in predictive models of prasugrel's active metabolite concentration. Researchers have developed a multilinear regression correlation model that uses the concentrations of downstream inactive metabolites, including R-106583 and R-119251, to predict the concentration of the active metabolite . This approach is particularly valuable because the active metabolite is less stable and more challenging to measure directly in clinical samples.

The model development incorporated 1,456 R-106583 concentration data points from 103 healthy participants who received prasugrel doses ranging from 15 to 80 mg. The resulting model demonstrated good correlation between predicted and observed concentrations of the active metabolite, with only a minor deviation of approximately 6% from the unity line . This approach allowed researchers to estimate active metabolite exposure in patients participating in clinical trials such as TRITON-TIMI 38.

Research Applications

R-106583-d3 serves multiple functions in pharmaceutical research, particularly in the development and optimization of prasugrel therapy.

Analytical Standard Applications

As a deuterated compound, R-106583-d3 functions as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. The deuteration provides a small mass difference that allows for differentiation from the non-deuterated metabolite in mass spectrometry while maintaining nearly identical chemical properties, including retention time during chromatographic separation. This characteristic makes it invaluable for quantitative analysis of R-106583 in biological samples.

Bioavailability and Dose-Proportionality Studies

R-106583 has been analyzed in clinical studies comparing different formulations and doses of prasugrel. In FDA-documented research, investigators assessed the relative bioavailability of R-106583 after administration of 5 mg and 10 mg prasugrel tablets . Additionally, the dose proportionality of R-106583 was evaluated across prasugrel doses ranging from 5 mg to 60 mg . These studies help establish appropriate dosing regimens and ensure consistent drug delivery from different formulations.

Comparative Analysis with Other Prasugrel Metabolites

Structural Relatives

The prasugrel metabolite family includes several structurally related compounds. Other deuterated variants, such as Prasugrel Metabolite M3-D3 (MP Derivatized), also exist and serve similar research purposes . These compounds may contain deuterium atoms at different positions or may include additional structural modifications to enhance stability or analytical utility.

Clinical Significance

Research involving R-106583 has contributed to our understanding of prasugrel's clinical profile and its advantages over other antiplatelet agents.

Understanding Prasugrel's Enhanced Potency

Studies of prasugrel metabolism have revealed why prasugrel demonstrates greater antiplatelet effects compared to clopidogrel, another thienopyridine antiplatelet agent. Research indicates that prasugrel's superior potency is primarily due to more efficient in vivo generation of its active metabolite rather than differences in the intrinsic activity of the active metabolites themselves .

The metabolic pathway that leads to the formation of R-106583 and other metabolites is more efficient for prasugrel compared to the corresponding pathway for clopidogrel. This results in higher plasma concentrations of prasugrel's active metabolite despite lower doses, explaining its greater antiplatelet potency observed in clinical studies .

Pharmacokinetic Predictors of Response

The concentration of metabolites like R-106583 can serve as indicators of prasugrel metabolism efficiency, potentially helping identify patients who might be poor metabolizers or who might require dose adjustments. Research has shown that the predictive model using R-106583 and R-119251 concentrations remains reliable regardless of ethnicity, age, weight, moderate hepatic impairment, or renal impairment . This suggests that monitoring these metabolites could be valuable in diverse patient populations.

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